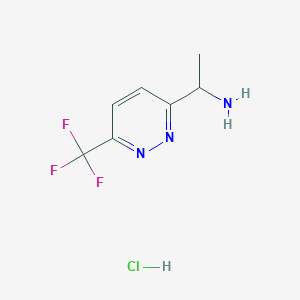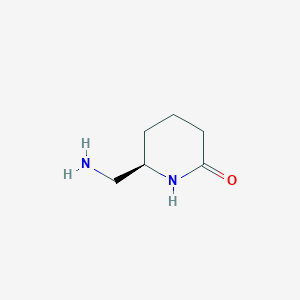
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonates in the presence of a base or acid.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions may introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities could be explored for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the amine group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-amine: The non-hydrochloride form of the compound.
(1R)-1-(6-(methyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride: A similar compound with a methyl group instead of a trifluoromethyl group.
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)propan-1-aminehydrochloride: A similar compound with a propan-1-amine group instead of an ethan-1-amine group.
Uniqueness
The presence of the trifluoromethyl group in (1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride makes it unique compared to other similar compounds. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9ClF3N3 |
|---|---|
Molecular Weight |
227.61 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H |
InChI Key |
ITHVBSRLVAHKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B12280311.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)

![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)


![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)

![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)
![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)

